molecular formula C46H82F3N17O18 B6295642 Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate CAS No. 189125-14-2

Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate

Número de catálogo B6295642
Número CAS: 189125-14-2
Peso molecular: 1218.2 g/mol
Clave InChI: HSNMDEZWJUONMA-RQOICTHYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate (APFMT-TFA) is a peptide derived from the amyloid precursor protein (APP) that has been studied for its potential therapeutic applications in treating Alzheimer’s disease and other neurological disorders. APP is a type I transmembrane protein that is ubiquitously expressed in the brain and is known for its role in the development and maintenance of neuronal architecture and synaptic plasticity. APFMT-TFA is a truncated version of APP that is produced by a frameshift mutation and has been shown to have a number of potential therapeutic applications.

Aplicaciones Científicas De Investigación

Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate has been studied for its potential therapeutic applications in treating Alzheimer’s disease and other neurological disorders. It has been shown to modulate the activity of certain proteins involved in the pathogenesis of Alzheimer’s disease, such as amyloid-beta (Aβ) and tau. It has also been shown to reduce the levels of Aβ and tau in the brain, which may be beneficial in the treatment of Alzheimer’s disease. In addition, Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate has been studied for its potential to protect neurons from damage caused by oxidative stress, which is believed to be an important factor in the development of Alzheimer’s disease.

Mecanismo De Acción

The exact mechanism of action of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate is not yet fully understood, but it is believed to modulate the activity of certain proteins involved in the pathogenesis of Alzheimer’s disease, such as Aβ and tau. It has been suggested that Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate may interact with certain receptors in the brain, such as the amyloid precursor protein receptor (APPR), which may be involved in the regulation of Aβ and tau levels. It has also been suggested that Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate may modulate the activity of certain enzymes involved in the production of Aβ and tau, such as β-secretase and γ-secretase.
Biochemical and Physiological Effects
Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of Aβ and tau in the brain, which may be beneficial in the treatment of Alzheimer’s disease. In addition, Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate has been shown to reduce oxidative stress in the brain, which may be beneficial in protecting neurons from damage caused by oxidative stress. It has also been suggested that Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate may modulate the activity of certain enzymes involved in the production of Aβ and tau, such as β-secretase and γ-secretase.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate is a relatively simple and cost-effective peptide to produce using recombinant DNA technology. This makes it an attractive option for use in lab experiments. However, there are some limitations to using Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate in lab experiments. For example, it is difficult to control the exact concentration of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate in the experiments, which can lead to inconsistent results. In addition, Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate is a relatively new peptide and its exact mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.

Direcciones Futuras

There are a number of potential future directions for the study of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate. Further research is needed to better understand the exact mechanism of action of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate and how it modulates the activity of certain proteins and enzymes involved in the pathogenesis of Alzheimer’s disease. In addition, further research is needed to determine the optimal concentrations of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate for use in lab experiments and to develop more reliable methods for controlling the concentration of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate in experiments. Finally, further research is needed to determine the potential therapeutic applications of Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate in the treatment of Alzheimer’s disease and other neurological disorders.

Métodos De Síntesis

Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate is produced by a frameshift mutation in the APP gene, which results in a truncated form of APP with an additional C-terminal peptide. The peptide is then modified with trifluoroacetate (TFA) to produce Amyloid Precursor Frameshift Mutant C-Terminal Peptide Trifluoroacetate. This process is typically done using recombinant DNA technology and is relatively simple and cost-effective.

Propiedades

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H81N17O16.C2HF3O2/c1-21(2)17-28(38(72)54-22(3)42(76)77)58-36(70)27(12-13-32(66)67)57-35(69)26(10-5-6-14-45)56-39(73)29(19-62)59-40(74)30(20-63)60-41(75)33(23(4)64)61-37(71)25(11-8-16-52-44(49)50)55-31(65)18-53-34(68)24(46)9-7-15-51-43(47)48;3-2(4,5)1(6)7/h21-30,33,62-64H,5-20,45-46H2,1-4H3,(H,53,68)(H,54,72)(H,55,65)(H,56,73)(H,57,69)(H,58,70)(H,59,74)(H,60,75)(H,61,71)(H,66,67)(H,76,77)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t22-,23+,24-,25-,26-,27-,28-,29-,30-,33-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNMDEZWJUONMA-RQOICTHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H82F3N17O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1218.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg-Gly-Arg-Thr-Ser-Ser-Lys-Glu-Leu-Ala-OH.TFA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.